![molecular formula C22H24ClN3O2 B584639 Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers) CAS No. 1346602-76-3](/img/structure/B584639.png)
Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers)
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Description
Azelastine-13C,d3 N-Oxide is a labelled metabolite of Azelastine . It is primarily used as an internal standard for the quantification of azelastine . The molecular formula of Azelastine-13C,d3 N-Oxide is C21[13C]H21D3ClN3O2 .
Molecular Structure Analysis
The molecular structure of Azelastine-13C,d3 N-Oxide includes a phthalazinone ring, a chlorophenyl group, and a deuterated methyl group attached to a nitrogen atom . The InChI key for this compound is QFWLGALGCDUDAP-KQORAOOSSA-N .Physical And Chemical Properties Analysis
Azelastine-13C,d3 N-Oxide is a white solid . It is soluble in Chloroform and Methanol . The melting point is 148-150°C . The molecular weight is 401.91 .Scientific Research Applications
Allergic Rhinitis Treatment
Azelastine, the parent compound of Azelastine-13C,d3 N-Oxide, is primarily used as an antihistamine for the treatment of allergic rhinitis . The modified compound with carbon-13 and deuterium isotopes can be utilized in advanced pharmacokinetic studies to understand the metabolism and distribution of the drug within the body without altering its pharmacological properties.
Vasomotor Rhinitis Management
Similar to its use in allergic rhinitis, Azelastine-13C,d3 N-Oxide can be applied in the research of vasomotor rhinitis . This condition, which is characterized by chronic sneezing or congestion not related to allergies or infections, can benefit from the anti-inflammatory properties of azelastine.
Pharmacological Research
The isotopic labeling of Azelastine-13C,d3 N-Oxide makes it a valuable tool in pharmacological research. It allows for the tracing of the drug’s pathway through the body, helping researchers to identify its mechanism of action and potential metabolites .
Analytical Reference Standard
Azelastine-13C,d3 N-Oxide serves as an analytical reference standard in the quality control of pharmaceutical formulations containing azelastine . Its isotopic labeling ensures high precision in chromatographic and spectroscopic methods, allowing for accurate quantification.
Metabolite Identification
The compound is used in metabolite identification studies. By comparing the labeled compound with unlabeled metabolites, researchers can gain insights into the metabolic fate of azelastine in the body .
Drug Development
In drug development, Azelastine-13C,d3 N-Oxide can be employed in the synthesis of new analogs of azelastine. These analogs can be screened for improved efficacy or reduced side effects, contributing to the development of next-generation antihistamines .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747069 |
Source
|
Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one | |
CAS RN |
1346602-76-3 |
Source
|
Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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